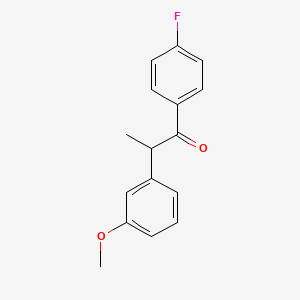
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom on the para position of one phenyl ring and a methoxy group on the meta position of the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 3-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties, such as electronegativity and reactivity
Propriétés
Numéro CAS |
921929-35-3 |
|---|---|
Formule moléculaire |
C16H15FO2 |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H15FO2/c1-11(13-4-3-5-15(10-13)19-2)16(18)12-6-8-14(17)9-7-12/h3-11H,1-2H3 |
Clé InChI |
RKODBDHWEGURJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OC)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


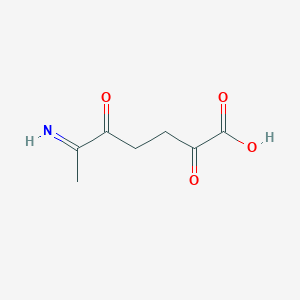
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)
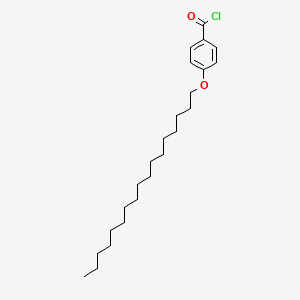


![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)

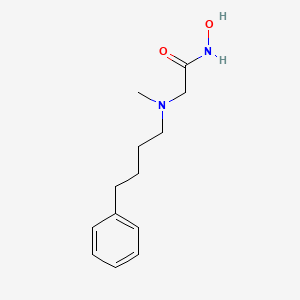

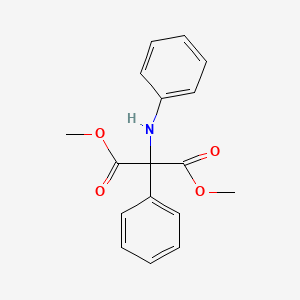
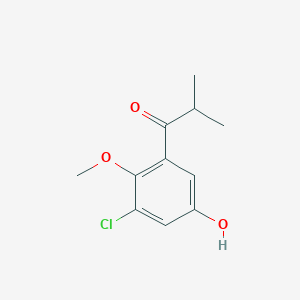
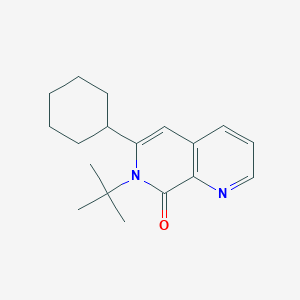
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
